molecular formula C19H17N3O6S B4295550 methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate

methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate

Cat. No. B4295550
M. Wt: 415.4 g/mol
InChI Key: OLFPJRKLDRVGRL-UHFFFAOYSA-N
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Description

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate is a chemical compound with potential applications in scientific research. It is a thioester derivative of indazole, a heterocyclic compound that has been studied for its pharmacological properties. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate in laboratory experiments will be discussed in

Mechanism of Action

The mechanism of action of methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate is not fully understood. It is thought to act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as protein kinases. The nitro group on the indazole core may also contribute to its activity by generating reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate has been shown to have biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of protein kinases involved in cancer cell proliferation and survival. It has also been shown to induce cell death in cancer cells. However, further studies are needed to evaluate its effects in vivo and to determine its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate in laboratory experiments is its potential as a cancer therapeutic. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to evaluate its potential as a cancer therapeutic. However, one limitation of methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate is its low yield in the synthesis process. The yield of the reaction is typically around 60%, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate. One direction is to evaluate its potential as a cancer therapeutic in vivo. Further studies are needed to determine its efficacy and toxicity in animal models. Another direction is to explore its potential as a treatment for other diseases that involve abnormal cell proliferation and survival, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis process and improve the yield of the reaction.

Scientific Research Applications

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate has potential applications in scientific research, particularly in the field of cancer research. Indazoles have been shown to have anti-cancer properties, and the addition of a thioester group to the indazole core may enhance its activity. Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to evaluate its potential as a cancer therapeutic.

properties

IUPAC Name

methyl 2-[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenylindazol-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-26-16(23)11-29-15-10-13(22(24)25)9-14-17(15)18(19-27-7-8-28-19)20-21(14)12-5-3-2-4-6-12/h2-6,9-10,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFPJRKLDRVGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=CC2=C1C(=NN2C3=CC=CC=C3)C4OCCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate
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methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate
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methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate
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methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate
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methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate
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methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.